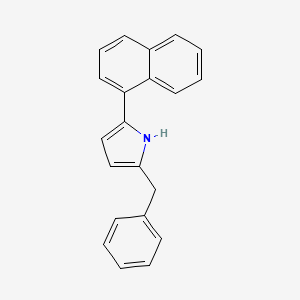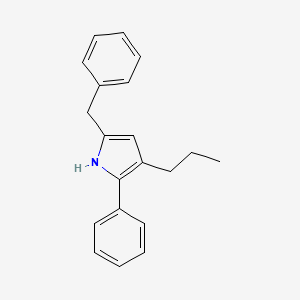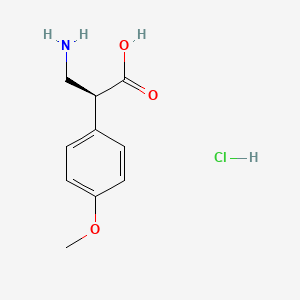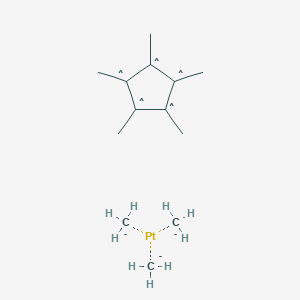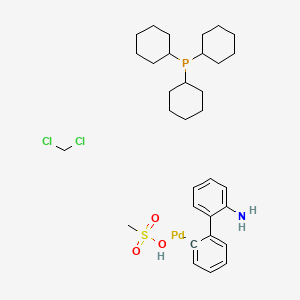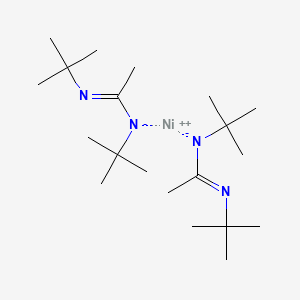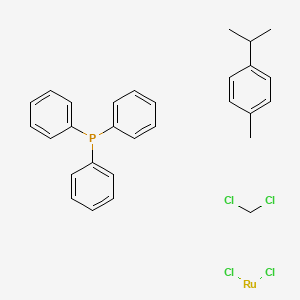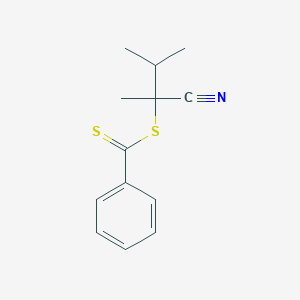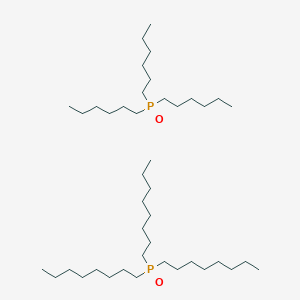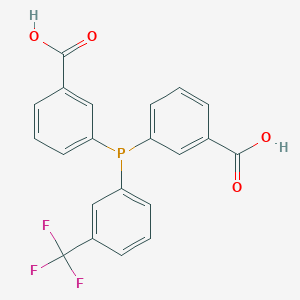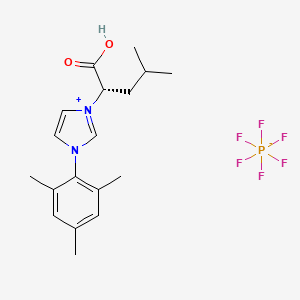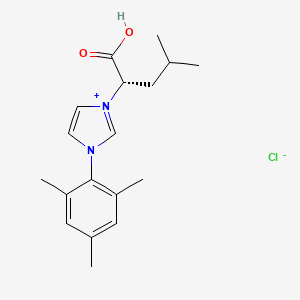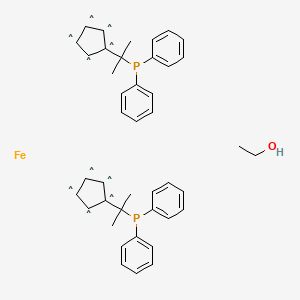![molecular formula C25H31ClN2O2RuS B6309834 [(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene CAS No. 1097730-63-6](/img/structure/B6309834.png)
[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
描述
[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene is a complex organometallic compound This compound is notable for its unique structure, which includes a chiral amino alcohol, a ruthenium center, and an aromatic hydrocarbon
作用机制
Target of Action
It is known that ruthenium complexes are often used in catalysis, particularly in asymmetric hydrogenation reactions .
Mode of Action
The compound, being a chiral diamine ligand complexed with ruthenium, is used for asymmetric hydrogenation reactions . In these reactions, the compound likely interacts with its targets by facilitating the transfer of hydrogen atoms, thereby altering the targets’ chemical structure.
Biochemical Pathways
Given its role in asymmetric hydrogenation, it can be inferred that it may influence pathways involving reduction reactions, where the addition of hydrogen plays a key role .
Result of Action
Its role in asymmetric hydrogenation suggests that it may induce changes in the stereochemistry of molecules, potentially leading to the formation of chiral products .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of its reactions may be affected by temperature, pH, and the presence of other substances in the environment . It’s also worth noting that the compound is a red solid with a melting point of 215 °C and should be stored at a temperature between 2-8°C .
生化分析
Biochemical Properties
Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] plays a crucial role in biochemical reactions, particularly in asymmetric hydrogenation. This compound interacts with various enzymes and proteins, facilitating enantioselective hydrogenation processes. The interaction with enzymes such as quinoline reductase and N-alkyl ketimine reductase is particularly noteworthy. These interactions are characterized by the formation of stable complexes, which enhance the efficiency and selectivity of the hydrogenation reactions .
Cellular Effects
Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] exhibits significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, inhibiting their activity and leading to the accumulation of substrates. It also interacts with DNA, causing structural changes that affect gene expression. These interactions result in the modulation of various cellular processes, including apoptosis and cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of key metabolites. Additionally, the compound can influence the activity of cofactors, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its effects. The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper localization and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene typically involves multiple steps:
Preparation of the Chiral Amino Alcohol: The chiral amino alcohol, (1R,2R)-2-amino-1,2-diphenylethanol, can be synthesized through the reduction of the corresponding ketone using a chiral catalyst.
Formation of the Methylsulfonylazanide: The amino alcohol is then reacted with methylsulfonyl chloride under basic conditions to form the methylsulfonylazanide.
Coordination with Chlororuthenium: The methylsulfonylazanide is coordinated with chlororuthenium(1+) to form the desired complex.
Addition of 1-methyl-4-propan-2-ylbenzene: Finally, 1-methyl-4-propan-2-ylbenzene is added to the reaction mixture to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol moiety.
Reduction: Reduction reactions can occur at the ruthenium center, altering its oxidation state.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the amino alcohol.
Reduction: Reduced forms of the ruthenium complex.
Substitution: Substituted aromatic derivatives.
科学研究应用
Chemistry
The compound is used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products .
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine
Potential medicinal applications include its use as a precursor for the development of ruthenium-based anticancer drugs .
Industry
In the industrial sector, the compound can be employed in the synthesis of fine chemicals and pharmaceuticals .
相似化合物的比较
Similar Compounds
- (1R,2S)-2-amino-1,2-diphenylethanol
- Chlororuthenium(1+)
- 1-methyl-4-propan-2-ylbenzene
Uniqueness
[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene is unique due to its combination of a chiral amino alcohol, a ruthenium center, and an aromatic hydrocarbon
属性
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPFGRNIWPPSEW-OLVQSPPGSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)
